dexamethasone palmitate
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Overview
Description
Dexamethasone palmitate is a synthetic glucocorticoid esterified with palmitic acid. It is a prodrug of dexamethasone, designed to enhance the lipophilicity and prolong the duration of action of dexamethasone. This compound is primarily used for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexamethasone palmitate is synthesized by esterifying dexamethasone with palmitic acid. The reaction typically involves the use of an esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization and melt emulsification techniques. These methods ensure the formation of stable lipid nanoparticles encapsulating the drug, which enhances its bioavailability and therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone palmitate undergoes hydrolysis, oxidation, and reduction reactions. The hydrolysis reaction, catalyzed by esterases, converts this compound back to dexamethasone and palmitic acid. Oxidation and reduction reactions can modify the functional groups on the dexamethasone molecule, affecting its pharmacological activity .
Common Reagents and Conditions:
Hydrolysis: Esterases in biological systems.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Dexamethasone and palmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of dexamethasone
Scientific Research Applications
Dexamethasone palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the treatment of inflammatory diseases, autoimmune disorders, and as an adjunct therapy in cancer treatment .
Industry: Incorporated into drug delivery systems, such as solid lipid nanoparticles, to enhance drug stability and bioavailability
Mechanism of Action
Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with palmitic acid enhances the lipophilicity of the compound, allowing for prolonged action and targeted delivery to inflamed tissues .
Comparison with Similar Compounds
Dexamethasone: The parent compound, less lipophilic and shorter duration of action.
Dexamethasone Sodium Phosphate: A water-soluble ester of dexamethasone, used for rapid onset of action.
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but lower potency
Uniqueness: Dexamethasone palmitate’s unique esterification with palmitic acid enhances its lipophilicity, allowing for prolonged action and targeted delivery. This makes it particularly effective in treating chronic inflammatory conditions and in drug delivery systems .
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYZTKOEFDTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860147 |
Source
|
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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